8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene
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Overview
Description
LSM-21178 is a furopyridine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the synthesis of various fluorene derivatives. For example, Campbell and Crombie (1961) describe the synthesis of 7-bromo- and 7-chloro-fluoranthene from similar compounds, leading to the preparation of disubstituted fluorenes and fluorenones (Campbell & Crombie, 1961).
- Tomura et al. (1991) synthesized novel tetraazapentalenes with fused cyclic systems, including derivatives related to the chemical structure , highlighting the versatility in synthesizing complex heterocyclic compounds (Tomura et al., 1991).
Advanced Material Applications
- Shao et al. (2008) discuss the synthesis of triaza-benzo[b]fluoren-6-one derivatives under environmentally friendly conditions, showcasing potential applications in material science (Shao et al., 2008).
Biological and Medicinal Chemistry
- Turan-Zitouni et al. (2007) synthesized acetamide derivatives of fluorene and investigated their antimicrobial activities, indicating potential applications in pharmaceutical research (Turan-Zitouni et al., 2007).
- Aly (2005) explored the pharmacological properties of annelated pyrimidine derivatives, including triaza-fluorene analogs, for their potential medicinal applications (Aly, 2005).
Properties
Molecular Formula |
C17H18ClN3O |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
13-chloro-8-(2-methylpropyl)-11-oxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C17H18ClN3O/c1-9(2)7-12-10-5-3-4-6-11(10)13-14-15(22-17(13)21-12)16(18)20-8-19-14/h8-9H,3-7H2,1-2H3 |
InChI Key |
GJYHXNUFBHVTSK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C3=C1CCCC3)C4=C(O2)C(=NC=N4)Cl |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1CCCC3)C4=C(O2)C(=NC=N4)Cl |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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